1,4-Diaminobutane-13C4

Übersicht

Beschreibung

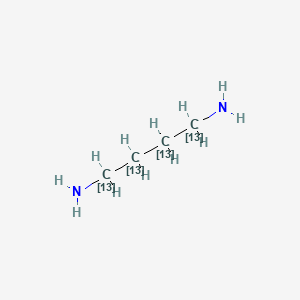

1,4-Diaminobutane-13C4, also known as 1,4-Butanediamine-13C4 or Putrescine-13C4, is a labeled isotopic compound where all four carbon atoms are replaced with carbon-13 isotopes. This compound is a four-carbon diamine and is structurally represented as NH2-13CH2-13CH2-13CH2-13CH2-NH2. It is commonly used in various scientific research applications due to its unique isotopic labeling, which allows for detailed tracking and analysis in metabolic studies and other biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Diaminobutane-13C4 can be synthesized through several methods. One common approach involves the hydrogenation of succinonitrile-13C4, which is derived from the addition of hydrogen cyanide to acrylonitrile-13C4. The hydrogenation process typically requires a catalyst such as Raney nickel and is conducted under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves the same synthetic route as described above but on a larger scale. The process is optimized for higher yields and purity, with stringent control over reaction conditions to ensure the isotopic integrity of the product. The use of biocatalytic steps has also been explored to enhance the efficiency and environmental sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Diaminobutane-13C4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield butanedial or butanoic acid, while reduction with lithium aluminum hydride can produce butylamine .

Wissenschaftliche Forschungsanwendungen

1,4-Diaminobutane-13C4 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Metabolic Studies: It is used to trace metabolic pathways and understand the fate of polyamines in biological systems.

Biochemical Research: It serves as a precursor in the synthesis of various biologically active compounds, including amido-ureas and polyamides.

Industrial Applications: It is used in the production of polymers such as nylon 46 and PA410, as well as in the synthesis of pharmaceuticals and agrochemicals

Wirkmechanismus

1,4-Diaminobutane-13C4 exerts its effects primarily through its role as a polyamine. Polyamines are involved in various cellular processes, including DNA stabilization, protein synthesis, and cell growth. The compound interacts with molecular targets such as ornithine decarboxylase, which catalyzes the decarboxylation of ornithine to form putrescine. This interaction is crucial for the regulation of polyamine levels within cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Diaminopropane: A three-carbon diamine with similar chemical properties but shorter carbon chain.

1,6-Diaminohexane: A six-carbon diamine used in the production of nylon 66.

Ethylenediamine: A two-carbon diamine commonly used in the synthesis of chelating agents.

Uniqueness

1,4-Diaminobutane-13C4 is unique due to its isotopic labeling, which allows for precise tracking in metabolic and biochemical studies. This feature distinguishes it from other similar compounds that do not have isotopic labels .

Biologische Aktivität

1,4-Diaminobutane-13C4, also known as putrescine-13C4, is a stable isotopically labeled analog of the naturally occurring diamine putrescine. It plays a significant role in various biological processes, including cellular metabolism, cell signaling, and as a precursor for polyamines. This article delves into the biological activities of this compound, highlighting its synthesis, metabolic pathways, and potential applications in research and medicine.

Synthesis and Metabolic Pathways

This compound can be synthesized through various biochemical pathways. The compound is produced primarily through the decarboxylation of ornithine or arginine in the presence of specific enzymes such as ornithine decarboxylase (ODC). Recent studies have focused on enhancing the production of 1,4-diaminobutane in Escherichia coli by optimizing metabolic pathways to increase NADPH and pyridoxal phosphate (PLP) levels, which are crucial for its synthesis.

Table 1: Production Yield of 1,4-Diaminobutane in Recombinant E. coli Strains

| Strain | NADPH Yield (mg/L·DCW) | 1,4-Diaminobutane Titer (mg/L·DCW) | Increase (%) |

|---|---|---|---|

| Control | N/A | 59 | N/A |

| NAP1 | Higher than control | 77 | +27% |

| NAP2 | Higher than control | 83 | +37% |

| NAP3 | Highest | 95 | +57% |

| NAP7 | Higher than control | 88 | +47% |

| NAP8 | Highest | 98 | +63% |

Role in Cellular Functions

This compound is involved in several cellular functions:

- Cell Growth and Proliferation : Polyamines like putrescine are essential for cell growth and differentiation. They stabilize DNA structures and regulate gene expression.

- Stress Response : Increased levels of polyamines are associated with cellular responses to stress conditions, enhancing cell survival.

- Neurotransmitter Regulation : Putrescine influences neurotransmitter systems and may play a role in neuroprotection.

Case Studies

- Cancer Research : Studies have shown that manipulating cellular diamine levels can impact cancer cell proliferation. For instance, research utilizing Chinese hamster ovary (CHO) cells demonstrated that altering putrescine levels could affect tumor growth dynamics .

- Metabolic Engineering : A study focused on enhancing the production of 1,4-diaminobutane in E. coli revealed that overexpressing genes responsible for NADPH synthesis significantly increased the yield of this compound. The engineered strains exhibited improved metabolic flux towards polyamine production .

- Neuroprotective Effects : Research has indicated that putrescine may exert neuroprotective effects by modulating oxidative stress responses in neuronal cells. This suggests potential therapeutic applications for neurodegenerative diseases.

Safety and Toxicity

While this compound is generally regarded as safe for laboratory use, its biological activity necessitates caution due to its role in cellular processes. High concentrations can lead to cytotoxic effects; therefore, understanding its dosage and effects is crucial in experimental settings .

Eigenschaften

IUPAC Name |

(1,2,3,4-13C4)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDHWZJUCRJVML-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13CH2]N)[13CH2]N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745653 | |

| Record name | (~13~C_4_)Butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-66-9 | |

| Record name | (~13~C_4_)Butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.